

Nitrazolam: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Nitrazolam	
Cat. No.:	B1591951	Get Quote

This in-depth technical guide provides a comprehensive overview of **Nitrazolam**, a triazolobenzodiazepine derivative. The information is intended for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and insights into its mechanism of action.

Core Data

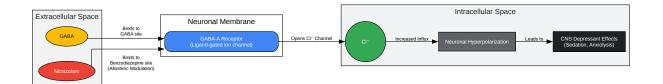
Quantitative data for **Nitrazolam** is summarized in the table below for easy reference.

Parameter	Value	Reference
CAS Number	28910-99-8	[1]
Molecular Formula	C17H13N5O2	[1]
Molecular Weight	319.324 g/mol	[1]

Mechanism of Action

Nitrazolam, as a benzodiazepine, is understood to exert its effects on the central nervous system by modulating the gamma-aminobutyric acid type A (GABA-A) receptor. Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. This allosteric binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire, thus producing the characteristic sedative, anxiolytic, and anticonvulsant properties associated with this class of drugs.





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GABA-A Receptor Signaling Pathway for Benzodiazepines.

Experimental ProtocolsPreparative Scale Synthesis of Nitrazolam

This protocol outlines the laboratory-scale synthesis of Nitrazolam.

Materials:

- 2-amino-5-nitrobenzophenone
- 2-chloro-1,1,1-triethoxyethane
- Glacial acetic acid
- Toluene
- · Ethyl acetate
- Saturated aqueous sodium bicarbonate
- Anhydrous magnesium sulfate
- Acetone
- Sodium iodide



Procedure:

- A mixture of 2-amino-5-nitrobenzophenone (2 mmol), 2-chloro-1,1,1-triethoxyethane (2.3 mmol), and glacial acetic acid (120 μL) in toluene is refluxed for 5 hours.
- After cooling to room temperature, the mixture is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.
- The organic layer is collected and dried over anhydrous magnesium sulfate.
- The solvent is removed to yield a yellow oil.
- The resulting oil is dissolved in acetone (20 mL), and sodium iodide (3 mmol) is added.
- The mixture is stirred at room temperature for 3 hours.
- The solvent is evaporated to dryness to yield the crude product.

Analytical Methodology: GC-MS and LC-QTOF-MS

For the identification and confirmation of **Nitrazolam**, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are utilized.

Sample Preparation:

An acid/base extraction is performed on the sample.

GC-MS Instrumental Parameters:

- Instrument: Agilent 5975 Series GC/MSD System
- Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 μm x 0.25 μm)
- Carrier Gas: Helium (Flow: 1 mL/min)
- Injection Port Temperature: 265 °C







• Oven Program: Initial temperature of 60 °C for 0.5 min, then ramped at 35 °C/min to 340 °C and held for 6.5 min.

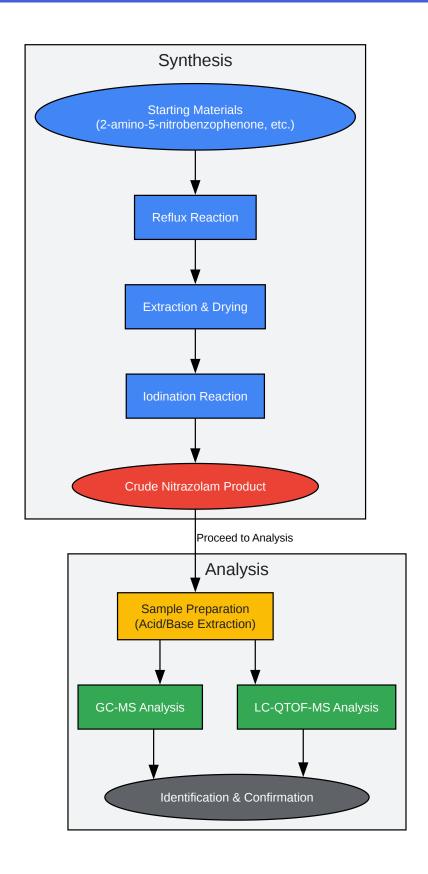
• Injection Type: Splitless, 1 μL volume

• Mass Scan Range: 40-550 m/z

LC-QTOF-MS Instrumental Parameters:

Detailed parameters for LC-QTOF-MS can be found in the referenced literature and are optimized based on the specific instrument and column used. The analysis provides high-resolution mass data for accurate mass confirmation of the parent ion and its fragments.





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Experimental Workflow for Synthesis and Analysis.



In Vitro Metabolism

Studies using human liver microsomes have shown that the in vitro phase I metabolism of **Nitrazolam** involves monohydroxylation and reduction of the nitro group.

Pharmacokinetics

Detailed pharmacokinetic studies specifically on **Nitrazolam** in humans are not readily available in the peer-reviewed literature. However, data for the structurally related compound, Nitrazepam, may provide some insight. It is crucial to note that these are different compounds and their pharmacokinetic profiles will differ. For Nitrazepam, the time to peak plasma concentration ranges from 0.5 to 7 hours, with an average oral bioavailability of about 80%. The elimination half-life is approximately 30 hours. These values should not be directly extrapolated to **Nitrazolam**.

Conclusion

This technical guide provides foundational data and methodologies for researchers working with **Nitrazolam**. The provided information on its chemical properties, synthesis, analytical identification, and general mechanism of action serves as a valuable resource for further investigation into this compound. Researchers should exercise appropriate caution and adhere to all safety guidelines when handling this and any related substances.

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References

- 1. Nitrazolam Wikipedia [en.wikipedia.org]
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